Boc-L-beta-homoproline

Catalog No.
S668048
CAS No.
56502-01-3
M.F
C11H19NO4
M. Wt
229,27 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-homoproline

CAS Number

56502-01-3

Product Name

Boc-L-beta-homoproline

IUPAC Name

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid

Molecular Formula

C11H19NO4

Molecular Weight

229,27 g/mole

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1

InChI Key

GDWKIRLZWQQMIE-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O
  • Conformational control: The additional carbon atom in Boc-L-β-homoproline introduces a turn into the peptide backbone, influencing the overall conformation of the resulting peptide. This property can be used to design peptides with specific shapes and functions, such as mimicking natural protein structures or creating new binding motifs for drug discovery.

  • Modulating protein-protein interactions: By incorporating Boc-L-β-homoproline at strategic locations in a peptide sequence, researchers can disrupt or enhance protein-protein interactions. This approach holds potential for developing new therapeutic agents that target specific protein interactions involved in various diseases.

  • Stability enhancement: The presence of the additional carbon atom can also improve the stability of peptides containing Boc-L-β-homoproline, especially against enzymatic degradation. This property makes it valuable for designing peptides with longer half-lives for potential use in drug delivery or other applications.

  • Preparation of peptidomimetics: Boc-L-β-homoproline can be used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but are often more stable or have improved drug-like properties. This approach allows researchers to develop new therapeutic agents with advantages over traditional peptide-based drugs [].

Boc-L-beta-Homoproline is a derivative of the amino acid L-beta-homoproline. It contains an L-beta-homoproline core structure (a five-membered ring with a carboxylic acid side chain) protected by a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus. This protecting group ensures selective modification during peptide synthesis [].


Molecular Structure Analysis

The key features of Boc-L-beta-Homoproline's structure include:

  • A central five-membered ring (pyrrolidine) similar to proline, but with an additional methylene group between the nitrogen and the alpha-carbon [].
  • A carboxylic acid group attached to the alpha-carbon, essential for peptide bond formation.
  • A Boc protecting group at the N-terminus, making the primary amine unavailable for reactions until deliberately removed [].

This structure allows Boc-L-beta-Homoproline to function as a non-natural amino acid during peptide synthesis, introducing a four-carbon spacer unit into the peptide backbone [].


Chemical Reactions Analysis

Synthesis

Deprotection

A crucial reaction in peptide synthesis is the removal of the Boc protecting group. This is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amine group of the L-beta-homoproline residue, allowing for further peptide chain elongation [].

Peptide bond formation

The deprotected Boc-L-beta-Homoproline can participate in peptide bond formation reactions with other amino acids using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or phosphonium coupling agents.


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of Boc-L-beta-Homoproline may not be readily available due to its use as a research chemical. However, it is expected to be a white crystalline solid, soluble in organic solvents like dichloromethane and dimethylformamide, with limited solubility in water due to the hydrophobic nature of the Boc group [].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-L-beta-Homoproline

Dates

Modify: 2023-08-15

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